N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide
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Overview
Description
N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyrimidine moiety, an octahydropyrrolo[3,4-c]pyrrole core, and a sulfonyl group attached to a methylphenyl ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the methoxypyrimidine derivative, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole core. The sulfonylation of the intermediate compound is then carried out, and finally, the acetamide group is introduced to complete the synthesis. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxypyrimidine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and molecular interactions.
Biology: This compound can be used as a probe to investigate biological pathways and molecular targets, particularly those involving sulfonyl and pyrimidine groups.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the methoxypyrimidine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide can be compared with other similar compounds, such as:
Sulfameter: A sulfonamide antibiotic with a similar sulfonyl group but different core structure.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxypyridine moiety but lacks the complex pyrrolo[3,4-c]pyrrole core.
1-(5-chloro-4-hydroxy-6-methoxypyrimidin-2-yl)-3-mesyl(methyl)sulfamoylurea: Shares the methoxypyrimidine group but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular components, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N5O4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylphenyl]acetamide |
InChI |
InChI=1S/C20H25N5O4S/c1-13-8-17(22-14(2)26)4-5-18(13)30(27,28)25-11-15-9-24(10-16(15)12-25)20-21-7-6-19(23-20)29-3/h4-8,15-16H,9-12H2,1-3H3,(H,22,26) |
InChI Key |
GHGAXBZUCGAFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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